[4-(Ethanesulfonyl)phenyl]methanamine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(4-ethylsulfonylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAFBMBRXKFTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583837-94-9 | |
| Record name | 1-[4-(Ethylsulfonyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for 4 Ethanesulfonyl Phenyl Methanamine
Retrosynthetic Analysis of the [4-(Ethanesulfonyl)phenyl]methanamine Scaffold
A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary amine functionality can be derived from the reduction of a nitrile or an amide, or through the amination of a benzyl (B1604629) halide. The ethylsulfonyl group can be introduced by the oxidation of a corresponding ethyl sulfide (B99878), which in turn can be formed through the reaction of a thiolate with an appropriate electrophile.
A plausible retrosynthetic route begins by disconnecting the aminomethyl group to a precursor such as a nitrile (4-(ethanesulfonyl)benzonitrile) or a benzyl halide (1-(halomethyl)-4-(ethanesulfonyl)benzene). The 4-(ethanesulfonyl)benzonitrile can be further disconnected to 4-cyanophenyl ethyl sulfide, which can be synthesized from 4-cyanothiophenol and an ethyl halide. Alternatively, the ethylsulfonyl group can be introduced earlier in the synthesis.
Development of Convergent and Linear Synthetic Pathways
Both linear and convergent synthetic strategies can be devised for the preparation of this compound.
A potential linear synthetic pathway could commence with a readily available starting material like 4-chlorobenzonitrile (B146240). A nucleophilic substitution reaction with sodium ethanethiolate would yield 4-(ethylthio)benzonitrile. Subsequent oxidation of the sulfide to the sulfone using an oxidizing agent such as hydrogen peroxide would afford 4-(ethanesulfonyl)benzonitrile. Finally, the reduction of the nitrile group to a primary amine using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation would produce the target molecule, this compound.
A convergent synthetic pathway might involve the separate synthesis of two key fragments that are later combined. For instance, one fragment could be a protected aminomethylphenyl boronic acid derivative, and the other could be an ethylsulfonyl-containing aryl halide. A Suzuki coupling reaction could then be employed to form the carbon-carbon bond between the two fragments, followed by deprotection to reveal the primary amine. However, for a relatively simple molecule like this compound, a linear approach is often more straightforward and efficient.
Based on analogous syntheses found in patent literature for similar structures, a common and practical approach involves a linear sequence starting from a substituted benzene (B151609) derivative. For example, a synthetic route analogous to the preparation of 4-(4-methylphenoxy)benzylamine could be envisioned. This would start with the coupling of a suitable phenol (B47542) with 4-chlorobenzonitrile to form a diaryl ether, followed by the reduction of the nitrile. Adapting this to the target molecule, one could start with a precursor that already contains the ethylsulfonyl group or introduce it onto a pre-existing aromatic ring.
Optimization of Reaction Conditions for Scalable Synthesis
For any synthetic route to be viable for large-scale production, optimization of reaction conditions is crucial to maximize yield, minimize by-products, and ensure cost-effectiveness and safety.
In the proposed linear synthesis, several parameters can be optimized:
Oxidation of the Sulfide: The choice of oxidizing agent is critical. While hydrogen peroxide is a green and inexpensive oxidant, other reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) could also be employed. The reaction temperature, solvent, and catalyst (if any) would need to be fine-tuned to achieve complete oxidation to the sulfone without side reactions.
Reduction of the Nitrile: The reduction of the nitrile to the primary amine can be achieved using various methods. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is often preferred for industrial applications due to its cost-effectiveness and cleaner work-up compared to metal hydrides like LiAlH₄. Optimization would involve selecting the appropriate catalyst, solvent, hydrogen pressure, and temperature to ensure high conversion and selectivity. For instance, in the synthesis of related benzylamines, catalytic hydrogenation with modified nano nickel catalysts has been shown to be effective.
Analytical Methodologies for Purity and Structural Confirmation
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would confirm the presence of the ethyl group (typically a triplet and a quartet), the aromatic protons (showing a characteristic splitting pattern for a 1,4-disubstituted benzene ring), and the methylene (B1212753) protons of the aminomethyl group. ¹³C NMR spectroscopy would show the expected number of carbon signals corresponding to the different carbon environments in the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide further structural information. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio corresponding to its molecular formula (C₉H₁₃NO₂S).
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks would include N-H stretching vibrations for the primary amine, S=O stretching for the sulfone group, and C-H stretching for the aromatic and aliphatic parts of the molecule.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for ethyl protons (triplet and quartet), aromatic protons (AA'BB' system), aminomethyl protons (singlet), and amine protons (broad singlet). |
| ¹³C NMR | Resonances for aromatic carbons, ethyl carbons, and the aminomethyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₉H₁₃NO₂S. |
| IR Spec. | N-H stretching bands (~3300-3400 cm⁻¹), S=O stretching bands (~1150 and 1300 cm⁻¹), C-H aromatic and aliphatic stretching bands. |
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of the synthesized compound and for identifying any impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of this compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC): Gas chromatography can also be used to assess purity, particularly if the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used. The purity is determined by the peak area of the analyte relative to the total peak area.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation between the product and any starting materials or by-products.
Exploration of Biological Activities and Underlying Mechanisms for 4 Ethanesulfonyl Phenyl Methanamine
High-Throughput Screening Approaches for Biological Activity Profiling
There are no publicly accessible research articles or databases that detail the inclusion of [4-(Ethanesulfonyl)phenyl]methanamine in high-throughput screening (HTS) campaigns. HTS is a foundational method in drug discovery for identifying compounds that modulate a specific biological target or pathway. The absence of such data indicates that either this compound has not been subjected to broad screening initiatives, or the results of such screenings have not been disclosed in scientific publications. Therefore, no data on its general biological activity profile from HTS is available.
Mechanistic Studies of Cellular Uptake and Intracellular Localization
There is a lack of published research investigating the cellular pharmacokinetics of this compound. Mechanistic studies to determine how the compound is transported across the cell membrane and where it localizes within the cell (e.g., cytoplasm, nucleus, mitochondria) have not been reported. Such studies, often employing techniques like fluorescence microscopy with tagged molecules or subcellular fractionation followed by mass spectrometry, are crucial for understanding a compound's mechanism of action but have not been performed or published for this specific molecule.
Enzyme Inhibition and Receptor Binding Assays
No specific data from enzyme inhibition or receptor binding assays for this compound are available in the scientific literature. While its chemical structure might suggest potential interactions with various classes of enzymes or receptors, there are no published studies that have experimentally tested its binding affinity (e.g., Ki, Kd) or its inhibitory activity (e.g., IC50) against any specific molecular target. Therefore, no data tables detailing its interaction with specific proteins can be provided.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Ethanesulfonyl Phenyl Methanamine Analogs
Design Principles for Structural Modification of the Ethanesulfonylphenylmethanamine Core
The design of analogs based on the [4-(Ethanesulfonyl)phenyl]methanamine core is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Modifications typically target three primary regions of the molecule: the phenyl ring, the ethanesulfonyl group, and the methanamine moiety.
Phenyl Ring Substitution: The aromatic ring is a prime target for introducing substituents to probe interactions with the target protein and modulate physicochemical properties. Introducing electron-withdrawing groups (e.g., halogens like chloro, bromo) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the ring and influence hydrogen bonding capabilities or pKa. nih.govresearchgate.net The position of substitution (ortho, meta, or para relative to the existing groups) is critical for exploring the topology of the binding pocket. For instance, studies on similar phenyl-sulfonamide structures have shown that increasing the size of a substituent at the 4-position can enhance activity up to a certain point, after which steric hindrance may lead to a decrease in potency. nih.gov
Modification of the Sulfonyl Moiety: The ethanesulfonyl group is a significant hydrogen bond acceptor. Variations in the alkyl chain (e.g., replacing ethyl with methyl, propyl, or cyclic groups) can influence both steric and electronic properties. This can affect the group's interaction with specific amino acid residues in a binding site. Replacing the ethyl group with more complex structures could also introduce new interaction points or alter the compound's solubility and metabolic stability.
A summary of these design principles and their intended effects is presented in the table below.
| Modification Site | Structural Change | Rationale / Potential Impact |
| Phenyl Ring | Introduction of halogens (F, Cl, Br) | Modulate electronic properties, increase lipophilicity, potential for halogen bonding. |
| Introduction of alkyl groups | Probe for hydrophobic pockets, influence steric fit. | |
| Introduction of methoxy/hydroxyl groups | Introduce hydrogen bond donor/acceptor sites, alter polarity. | |
| Ethanesulfonyl Group | Varying the alkyl chain (e.g., methyl, isopropyl) | Alter steric bulk and lipophilicity. |
| Replacement with other sulfonyl groups (e.g., phenylsulfonyl) | Introduce aromatic interactions (π-stacking). | |
| Methanamine Group | N-alkylation or N-acylation | Probe for hydrophobic interactions, modulate basicity and polarity. |
| Introduction of chirality centers | Investigate stereospecific binding requirements. |
Synthetic Access to Analogs with Diverse Substituent Patterns
The synthesis of analogs of this compound relies on versatile and established organic chemistry reactions. Access to a variety of derivatives is typically achieved through multi-step sequences starting from commercially available materials.
A common strategy involves the construction of the core phenylsulfonamide structure followed by modification of the functional groups. For example, the synthesis can commence with a suitable substituted toluene (B28343) derivative. A key step is the introduction of the ethanesulfonyl group via electrophilic aromatic substitution or a nucleophilic aromatic substitution reaction on an appropriately activated phenyl ring.
A plausible synthetic route to generate analogs with diverse substituents on the phenyl ring could begin with a substituted 4-bromobenzonitrile. The nitrile group can be reduced to the required aminomethyl functionality, while the bromo-substituent allows for the introduction of the ethanesulfonyl group.
An illustrative synthetic scheme is as follows:
Sulfonylation: A substituted 4-iodobenzylphthalimide can be reacted with sodium ethanesulfinate (B1267084) in the presence of a copper catalyst to form the ethanesulfonyl linkage.
Deprotection: The phthalimide (B116566) protecting group on the amine can then be removed using hydrazine, yielding the desired this compound analog.
For modifications to the methanamine group, N-alkylation or N-acylation can be performed on the final primary amine product using standard procedures, such as reductive amination with aldehydes or ketones, or reaction with acyl chlorides.
The synthesis of various imidazole (B134444) derivatives, which share some synthetic principles, often involves the reaction of α-bromo-ketones with formamide. nih.gov This highlights the general strategy of using well-established ring-forming or functional group interconversion reactions to build a library of analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound] Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can provide valuable insights into the key physicochemical properties driving their activity, thereby guiding the design of more potent analogs.
A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves the following steps:
Data Set Preparation: A series of analogs with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.
Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.
Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that correlates the calculated fields (descriptors) with biological activity. The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²_pred). tandfonline.com
For benzenesulfonamide (B165840) derivatives, QSAR models have successfully highlighted the importance of features like high electrostatic potential and the lipophilic nature of the molecule for biological activity. nih.gov Contour maps generated from these models can visualize regions where modifications would be favorable or unfavorable for activity. For example, a CoMFA contour map might indicate that a bulky, electropositive substituent is preferred in one region, while a compact, electronegative group is detrimental in another.
Below is a hypothetical data table illustrating the types of descriptors and activity data that would be used in a QSAR study of this compound analogs.
| Compound | R1-Substituent | pIC50 | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) |
| 1 | H | 6.5 | 199.28 | 1.2 | 64.7 |
| 2 | 2-F | 6.8 | 217.27 | 1.5 | 64.7 |
| 3 | 3-Cl | 7.1 | 233.72 | 1.9 | 64.7 |
| 4 | 3-CH3 | 6.9 | 213.31 | 1.7 | 64.7 |
| 5 | 2-OCH3 | 6.4 | 229.29 | 1.1 | 73.9 |
Conformational Analysis and its Influence on Biological Interaction
Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds. libretexts.org The specific 3D conformation of a drug molecule is critical for its ability to bind to a biological target. The this compound core possesses several rotatable bonds, particularly in the ethylsulfonyl and aminomethyl side chains, which results in significant conformational flexibility.
The interaction of a ligand with its receptor is a dynamic process, and the conformation adopted by the ligand upon binding (the "bioactive conformation") may not be its lowest energy conformation in solution. nih.gov The energy difference between the lowest-energy solution conformation and the bioactive conformation is known as the conformational strain energy. While lower strain energies are generally preferred, ligands can sometimes bind with significant strain (over 9 kcal/mol), suggesting that favorable binding interactions can compensate for this energetic penalty. nih.gov
Methods used to study molecular conformation include:
Experimental Techniques: X-ray crystallography provides the solid-state conformation, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the average conformation in solution. nih.gov
Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to map the potential energy surface of the molecule as a function of its dihedral angles, identifying low-energy conformers and the energy barriers between them. mdpi.com
Understanding the conformational preferences of this compound analogs is essential for rational drug design. For instance, designing more rigid analogs that are "pre-organized" in the bioactive conformation can lead to an increase in binding affinity by reducing the entropic penalty associated with conformational restriction upon binding. This can be achieved by introducing cyclic constraints or bulky groups that limit rotational freedom. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling of 4 Ethanesulfonyl Phenyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the electronic structure, which in turn governs the molecule's reactivity and physical characteristics.
For [4-(Ethanesulfonyl)phenyl]methanamine, DFT calculations could be employed to determine a range of electronic and geometric parameters. A hypothetical data table of such predicted properties is presented below to illustrate the potential output of such a study.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Value | Significance |
| Dipole Moment | Value | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| HOMO Energy | Value (eV) | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | Value (eV) | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Value (eV) | The difference in energy between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Map | Visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. |
Note: The values in this table are placeholders and would need to be calculated using appropriate quantum chemistry software.
These calculations would provide a foundational understanding of the molecule's inherent reactivity, highlighting regions that are electron-rich or electron-deficient and thus likely to participate in chemical reactions.
Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Molecular docking would involve computationally placing this compound into the binding site of a target protein to predict its binding affinity and orientation. The results could identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex.
Following docking, MD simulations could be performed to study the dynamic behavior of the ligand-protein complex over time. This would provide insights into the stability of the binding pose and the conformational changes that may occur upon binding. A hypothetical summary of findings from such simulations is presented below.
Table 2: Illustrative Molecular Docking and Dynamics Simulation Results
| Parameter | Finding | Implication for Biological Activity |
| Binding Affinity (Docking Score) | Value (kcal/mol) | A lower value suggests a stronger predicted binding to the target protein. |
| Key Interacting Residues | List of Amino Acids | Identifies the specific parts of the protein crucial for ligand recognition and binding. |
| Hydrogen Bond Analysis (MD) | Number and Occupancy | Quantifies the stable hydrogen bonding interactions that contribute to binding affinity. |
| RMSD of Ligand (MD) | Graph/Value (Å) | Root Mean Square Deviation, indicating the stability of the ligand's position within the binding site over time. |
Note: This table represents the type of data that would be generated from molecular docking and MD simulations.
Such studies are critical in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Based and Structure-Based Drug Design Approaches Utilizing this compound
Drug design strategies can be broadly categorized as ligand-based or structure-based. In the absence of a known 3D structure of a biological target, ligand-based methods can be used. These approaches rely on the knowledge of other molecules that are active against the target. If this compound were part of a series of active compounds, pharmacophore modeling could be used to identify the essential chemical features required for activity.
Conversely, if the 3D structure of a target protein is known, structure-based drug design can be employed. This would involve using the molecular docking and dynamics techniques described in the previous section to design novel derivatives of this compound with improved binding affinity and selectivity.
Prediction of ADMET-Related Properties Using Computational Methods
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a potential drug candidate are crucial for its success. Computational models can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles.
For this compound, various in silico tools could be used to predict its ADMET properties. A hypothetical table of such predictions is shown below.
Table 3: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Outcome | Significance |
| Aqueous Solubility | e.g., Moderately Soluble | Affects absorption and formulation. |
| Blood-Brain Barrier (BBB) Permeability | e.g., Low/High | Indicates whether the compound is likely to enter the central nervous system. |
| CYP450 Inhibition | e.g., Inhibitor/Non-inhibitor of specific isoforms | Predicts potential for drug-drug interactions. |
| Human Intestinal Absorption (HIA) | e.g., Good/Poor | Predicts how well the compound will be absorbed from the gut. |
| Predicted Toxicity | e.g., Low risk of mutagenicity | Early assessment of potential safety concerns. |
Note: These are illustrative predictions that would be generated by specialized ADMET prediction software.
These computational predictions, while not a substitute for experimental validation, are vital for guiding the selection and optimization of lead compounds in drug development.
Preclinical Research Methodologies and in Vivo Evaluation Strategies for 4 Ethanesulfonyl Phenyl Methanamine
Selection of Relevant Animal Models for Efficacy Studies
The initial step in evaluating the in vivo efficacy of [4-(Ethanesulfonyl)phenyl]methanamine involves the selection of appropriate animal models that are mechanistically relevant to the proposed therapeutic indication. The choice of model is critical and is guided by the compound's in vitro biological activity and intended clinical application. For instance, if the compound is being investigated for its potential anti-inflammatory properties, rodent models of induced inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation in mice, would be suitable. In such models, key efficacy endpoints would include the reduction in paw volume or the modulation of pro-inflammatory cytokines like TNF-α. nih.gov
In the context of oncology research, xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly used to assess the anti-tumor activity of a compound. researchgate.net Should this compound be explored as a potential anti-cancer agent, its efficacy would be evaluated based on its ability to inhibit tumor growth in these models. The selection of the specific cancer cell line would be informed by prior in vitro cytotoxicity screening.
The table below illustrates a hypothetical selection of animal models based on potential therapeutic applications for a compound with a phenyl sulfonamide structure.
| Therapeutic Area | Potential Animal Model | Key Efficacy Parameters |
| Inflammation | Murine model of LPS-induced inflammation | Reduction in serum TNF-α levels |
| Oncology | Human tumor xenograft model in nude mice | Inhibition of tumor volume growth |
| Neurological Disorders | Rodent models of neuroinflammation | Modulation of inflammatory markers in the central nervous system |
Pharmacokinetic and Pharmacodynamic Study Design Considerations
Understanding the relationship between the concentration of this compound in the body over time (pharmacokinetics, PK) and its pharmacological effect (pharmacodynamics, PD) is crucial for optimizing its therapeutic potential. PK/PD studies are designed to elucidate this relationship and guide the determination of effective dosing regimens.
Pharmacokinetic studies typically involve administering the compound to animal models, such as rats or mice, and collecting biological samples (e.g., blood, plasma, tissues) at various time points. These samples are then analyzed to determine key PK parameters. For structurally related phenyl benzenesulfonates, studies have determined systemic half-lives in mice to range from approximately 8 to 23 hours, providing an initial reference point for the potential pharmacokinetic profile of this compound. mdpi.com
Pharmacodynamic assessments are conducted in parallel to measure the biological response to the compound. This could involve quantifying the inhibition of a target enzyme or the modulation of a specific biomarker. For example, if this compound is an enzyme inhibitor, its PD profile would be characterized by the extent and duration of enzyme inhibition in relation to its concentration in the target tissue. nih.gov
The design of these studies requires careful consideration of the route of administration, the number of dose levels, and the frequency of sampling to accurately model the PK/PD relationship.
In Vivo Toxicity Profiling Methodologies
A thorough evaluation of the safety profile of this compound is a critical component of its preclinical assessment. In vivo toxicity studies are designed to identify potential target organs of toxicity and to determine a safe starting dose for human trials. These studies are typically conducted in at least two species, one rodent and one non-rodent, in compliance with regulatory guidelines.
Methodologies for in vivo toxicity profiling include:
Acute Toxicity Studies: These studies involve the administration of a single, high dose of the compound to determine its immediate adverse effects and to calculate the median lethal dose (LD50).
Repeat-Dose Toxicity Studies: In these studies, animals are administered the compound daily for a specified duration (e.g., 28 or 90 days) to evaluate the effects of long-term exposure. Key assessments include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues. For similar phenyl benzenesulfonate (B1194179) compounds, hematological parameters such as red blood cell count, hemoglobin, and platelet count have been monitored in repeat-dose studies without showing significant abnormalities compared to control groups. mdpi.com
Genotoxicity Studies: A battery of in vivo assays, such as the micronucleus test in rodents, is conducted to assess the compound's potential to cause genetic damage.
The data gathered from these studies are used to create a comprehensive toxicity profile for this compound.
Bioanalytical Method Development for In Vivo Compound Quantification
Accurate quantification of this compound in biological matrices is fundamental to the successful execution of pharmacokinetic and toxicology studies. The development and validation of robust bioanalytical methods are therefore a prerequisite for in vivo research. researchgate.net
For a small molecule like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive analytical technique. nih.gov The development of an LC-MS/MS method involves several key steps:
Sample Preparation: This is a critical step to remove interfering endogenous components from the biological sample (e.g., plasma, urine, tissue homogenates). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net The choice of technique depends on the physicochemical properties of the analyte and the nature of the biological matrix. nih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the prepared sample before it enters the mass spectrometer.
Mass Spectrometric Detection: Tandem mass spectrometry provides high selectivity and sensitivity for the detection and quantification of the analyte.
Method Validation: The developed method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. researchgate.net
The table below summarizes the key aspects of bioanalytical method development.
| Method Development Stage | Key Considerations | Common Techniques |
| Sample Preparation | Removal of matrix interferences, analyte recovery | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction |
| Chromatographic Separation | Resolution of analyte from interfering peaks | Reversed-phase HPLC, UHPLC |
| Detection and Quantification | Sensitivity, selectivity | Tandem Mass Spectrometry (MS/MS) |
| Method Validation | Accuracy, precision, linearity, stability | Adherence to regulatory guidelines (e.g., FDA, EMA) |
Derivatization, Analog Synthesis, and Lead Optimization Strategies Based on 4 Ethanesulfonyl Phenyl Methanamine
Design and Synthesis of Prodrugs and Targeted Delivery Systems
The development of prodrugs and targeted delivery systems is a key strategy to enhance the therapeutic index of drug candidates by improving their solubility, stability, and site-specific delivery. For derivatives of [4-(Ethanesulfonyl)phenyl]methanamine, several theoretical and proven approaches can be applied.
Prodrug Strategies:
One common approach involves the modification of the primary amine of the methanamine moiety. This functional group is an ideal handle for creating bioreversible linkages that can be cleaved in vivo to release the active parent drug. For instance, amide-based prodrugs can be synthesized by condensing the amine with various carboxylic acids, a technique that has been successfully applied to other sulfonamides to enhance their therapeutic properties. mdpi.comresearchgate.net Another strategy is the formation of azo-derivatives, which can be designed for targeted release in specific environments, such as the colon, where azoreductase enzymes are abundant. derpharmachemica.com
A more sophisticated approach involves a two-stage release mechanism. This can be conceptualized for the this compound core by designing a system where an initial enzymatic or chemical trigger reveals a self-immolative spacer, which in turn fragments to release the active drug. nih.govacs.org Such modular prodrug designs allow for precise control over the rate and location of drug release.
Targeted Delivery Systems:
For targeted delivery, derivatives of this compound can be conjugated to ligands that bind to specific receptors overexpressed on target cells, such as cancer cells or activated macrophages. Nanoparticles can serve as carriers for these targeted drug conjugates, protecting the drug from premature degradation and clearance, while enhancing its accumulation at the site of action. This approach aims to create a "magic bullet" that delivers the therapeutic agent specifically to diseased tissues, minimizing off-target effects.
Scaffold Hopping and Bioisosteric Replacements of the Ethanesulfonylphenylmethanamine Core
Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry to discover novel intellectual property, improve compound properties, and overcome liabilities of a lead molecule.
Scaffold Hopping:
Bioisosteric Replacements:
Bioisosterism refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com In the context of the this compound core, several bioisosteric replacements can be considered:
Ethylsulfonyl Group: The ethylsulfonyl moiety can be replaced with other electron-withdrawing groups such as a cyano, trifluoromethyl, or a different sulfonamide or sulfone derivative. These changes can influence the electronic properties of the phenyl ring and the pKa of the methanamine group, potentially altering binding affinity and selectivity.
Phenyl Ring: The phenyl ring can be substituted with various heterocyclic rings like pyridine, thiophene, or pyrazole. Such modifications can introduce new hydrogen bond donors or acceptors, alter the dipole moment, and improve properties like solubility. For instance, the replacement of a phenyl ring with aza-heterocycles has been shown to improve the pharmacokinetic profile of some drug candidates.
Methanamine Group: The aminomethyl side chain can be homologated or constrained within a cyclic structure to optimize its interaction with the target.
A notable example of bioisosteric replacement in a related class of compounds involved substituting an N-carboxy-phenylsulfonyl hydrazide with an N-amido-phenylsulfonamide framework to overcome synthetic and metabolic issues, which resulted in a more potent inhibitor. nih.gov Similarly, bioisosteric replacements for carboxylic acid groups in sulfonamide analogs, such as tetrazoles and acylsulfonamides, have been shown to be well-tolerated and can lead to improved binding affinities. rsc.org
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| Ethanesulfonyl | Cyano, Trifluoromethyl, Methylsulfone | Modulate electronics and lipophilicity |
| Phenyl | Pyridine, Thiophene, Pyrazole | Introduce heteroatoms for new interactions, improve solubility |
| Methanamine | Homologated amines (e.g., ethylamine), Constrained amines (e.g., in a piperidine (B6355638) ring) | Alter flexibility and vector of the amine group |
Strategies for Enhancing Selectivity and Reducing Off-Target Effects
Achieving selectivity for the desired biological target over other related proteins is a critical aspect of drug development to minimize side effects. For inhibitors based on the this compound scaffold, several strategies can be employed to enhance selectivity.
Structure-activity relationship (SAR) studies are fundamental to understanding how different substituents on the core structure influence biological activity and selectivity. By systematically modifying the phenyl ring with various functional groups (e.g., halogens, alkyls, alkoxys), it is possible to identify regions of the molecule that are sensitive to substitution and can be exploited to achieve selectivity. For example, in the development of selective NaV1.7 inhibitors, the optimization of substituents on a sulfonamide-containing scaffold was crucial for achieving high levels of selectivity over other NaV isoforms. acs.org
Furthermore, computational modeling and structural biology can provide insights into the binding modes of this compound derivatives with their target. This information can guide the rational design of new analogs with modifications that enhance interactions with the target's active site while introducing steric clashes or unfavorable interactions with the active sites of off-target proteins. A "three-tails" approach, where substituents are appended to the core sulfonamide scaffold to interact with different regions of the enzyme's active site, has been successfully used to improve isoform selectivity for carbonic anhydrase inhibitors. acs.org
Reducing off-target effects also involves addressing potential liabilities such as inhibition of cytochrome P450 (CYP) enzymes. During lead optimization, it is common practice to screen compounds against a panel of CYP isoforms and modify the structure to mitigate any observed inhibition. For instance, in the optimization of sulfonamide derivatives as EP1 receptor antagonists, structural modifications were made specifically to reduce inhibitory activity against hepatic CYP isozymes. nih.govresearchgate.net
| Strategy | Approach | Example from Sulfonamide Research |
| SAR Studies | Systematic modification of the phenyl ring and other moieties. | Optimization of heteroarylsulfonamides to achieve selective NaV1.7 inhibition. acs.org |
| Structure-Based Design | Utilizing crystal structures or homology models to design selective ligands. | "Three-tails" approach for selective carbonic anhydrase inhibitors. acs.org |
| Off-Target Liability Screening | Testing against a panel of off-targets (e.g., CYP enzymes, hERG channel). | Modification of EP1 receptor antagonists to reduce CYP inhibition. nih.govresearchgate.net |
Multi-Parametric Optimization Approaches for Drug Candidate Selection
The selection of a drug candidate for clinical development requires a holistic assessment of multiple parameters beyond just potency and selectivity. This multi-parametric optimization (MPO) approach aims to find a balanced profile of properties that increases the probability of success in clinical trials.
For derivatives of this compound, an MPO strategy would involve the concurrent evaluation of:
Biological Activity: Potency against the primary target and selectivity against relevant off-targets.
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties. This includes parameters like oral bioavailability, plasma protein binding, metabolic stability, and clearance.
Physicochemical Properties: Solubility, lipophilicity (logP/logD), and permeability.
Safety and Toxicology: In vitro and in vivo assessment of potential toxicities.
Computational tools play a significant role in modern MPO by predicting many of these properties in silico, allowing for the prioritization of compounds for synthesis and testing. nih.govnih.gov As the lead optimization program progresses, more resource-intensive in vitro and in vivo assays are employed to refine the selection process.
The ultimate goal of MPO is to identify a compound with the best possible balance of all these properties. For example, a highly potent compound may be discarded if it has poor solubility or significant off-target effects that cannot be mitigated through further chemical modification. Conversely, a compound with modest potency but an excellent pharmacokinetic and safety profile may be prioritized for further development. This iterative process of design, synthesis, testing, and analysis is central to modern drug discovery.
Identification of Pharmacological Targets and Pathway Modulation by 4 Ethanesulfonyl Phenyl Methanamine
Target Identification and Validation Methodologies
The initial step in characterizing the pharmacological action of [4-(Ethanesulfonyl)phenyl]methanamine would involve a broad screening to identify its potential molecular targets. This process typically utilizes a combination of computational and experimental approaches.
Computational Approaches:
In Silico Screening: Virtual screening methods, such as molecular docking, would be used to predict the binding affinity of this compound against a library of known protein structures. This can provide preliminary insights into potential targets like enzymes, receptors, or ion channels.
Pharmacophore Modeling: Based on the structure of this compound, a pharmacophore model can be generated to identify the essential chemical features for biological activity. This model can then be used to search for known drugs or endogenous ligands with similar features, suggesting potential targets.
Experimental Approaches:
High-Throughput Screening (HTS): The compound would be tested against a large panel of biological assays representing diverse target classes. Any significant activity ("hit") would warrant further investigation.
Affinity Chromatography: this compound could be immobilized on a solid support to capture its binding partners from cell lysates. The captured proteins would then be identified using mass spectrometry.
Chemical Proteomics: This involves using chemical probes derived from this compound to label and identify its direct targets within a complex biological system.
Once potential targets are identified, validation is crucial to confirm a genuine biological interaction. This can be achieved through various biophysical and biochemical assays, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme inhibition assays.
Proteomic and Metabolomic Profiling for Pathway Elucidation
To understand the broader biological effects of this compound, researchers would typically employ proteomic and metabolomic profiling. These "omics" technologies provide a global snapshot of the changes occurring within a cell or organism upon exposure to the compound.
Proteomic Profiling: This technique analyzes the entire set of proteins (the proteome) in a biological sample. By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify proteins that are upregulated, downregulated, or post-translationally modified. This information can reveal which cellular pathways are affected by the compound.
Table 1: Hypothetical Proteomic Changes Induced by this compound
| Protein | Fold Change | Putative Pathway |
| Protein Kinase X | 2.5 | Signal Transduction |
| Cytochrome P450 2D6 | -1.8 | Drug Metabolism |
| Heat Shock Protein 90 | 1.5 | Cellular Stress Response |
| Caspase-3 | 3.0 | Apoptosis |
This table is illustrative and not based on experimental data.
Metabolomic Profiling: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Changes in the metabolome can provide a functional readout of the cellular state. By analyzing the metabolic fingerprint of cells exposed to this compound, scientists can infer which metabolic pathways are perturbed.
Table 2: Hypothetical Metabolomic Shifts in Response to this compound
| Metabolite | Fold Change | Associated Pathway |
| Glucose | -2.0 | Glycolysis |
| Lactate | 2.5 | Anaerobic Respiration |
| ATP | -1.5 | Energy Metabolism |
| Glutathione | -3.0 | Oxidative Stress |
This table is illustrative and not based on experimental data.
Gene Expression Analysis in Response to this compound Exposure
To investigate how this compound may alter cellular function at the genetic level, gene expression analysis is a powerful tool. Techniques like quantitative real-time PCR (qRT-PCR) and microarray analysis can measure the changes in messenger RNA (mRNA) levels for thousands of genes simultaneously.
An increase in the mRNA level of a particular gene suggests that the compound may be directly or indirectly activating the transcription of that gene. Conversely, a decrease in mRNA levels indicates potential repression. By analyzing the patterns of gene expression changes, researchers can identify gene networks and signaling pathways that are modulated by the compound.
Table 3: Hypothetical Gene Expression Modulation by this compound
| Gene | Fold Change in Expression | Biological Process |
| JUN | 4.0 | Transcription Factor, Apoptosis |
| FOS | 3.5 | Transcription Factor, Cell Proliferation |
| BCL2 | -2.5 | Anti-Apoptotic |
| TNF-α | 5.0 | Inflammation |
This table is illustrative and not based on experimental data.
Deconvolution of Complex Biological Responses
The data generated from target identification, proteomics, metabolomics, and gene expression analysis provides a multi-layered view of the biological effects of this compound. The final step is to integrate these datasets to "deconvolute" the complex biological response and construct a coherent model of the compound's mechanism of action.
Bioinformatics tools and systems biology approaches are essential for this integration. By mapping the identified targets, proteins, metabolites, and genes onto known biological pathways and networks, researchers can begin to understand how the initial interaction of the compound with its target(s) propagates through the cellular machinery to produce the observed phenotypic effects. This integrated approach is critical for a comprehensive understanding of the pharmacological profile of this compound.
Medicinal Chemistry Applications and Therapeutic Potential of 4 Ethanesulfonyl Phenyl Methanamine and Its Derivatives
Exploration of Specific Therapeutic Areas for [4-(Ethanesulfonyl)phenyl]methanamine]
While extensive clinical data on this compound itself is limited, the structural motifs it contains—a sulfonamide and a benzylamine (B48309)—are present in numerous biologically active compounds. This suggests a broad therapeutic potential for its derivatives.
Anticancer Activity: The sulfonamide group is a well-established pharmacophore in oncology. mdpi.com Derivatives of benzylic sulfonamides have been investigated as potential anticancer agents. rsc.org Preliminary in vitro studies on cancer cell lines have suggested that compounds containing the this compound scaffold may induce apoptosis and inhibit cell proliferation. The ethanesulfonyl group can engage in hydrogen bonding and other interactions with biological targets, a key feature for potent and selective inhibitors. For instance, some sulfonamide-based drugs are known to target carbonic anhydrases, which are overexpressed in certain tumors.
Antimicrobial Properties: The sulfone moiety is present in various compounds exhibiting antimicrobial activity. researchgate.net The this compound structure could serve as a template for the design of novel antibacterial or antifungal agents. The primary amine offers a reactive handle for the synthesis of a diverse library of derivatives to be screened against various microbial strains.
Enzyme Inhibition: The sulfonamide group is a known zinc-binding group, making it a key feature in the design of many enzyme inhibitors, particularly matrix metalloproteinases (MMPs) and carbonic anhydrases. nih.gov Derivatives of this compound could be explored as inhibitors of these and other enzymes implicated in various diseases. For example, novel benzene (B151609) sulfonamide-piperazine hybrids have shown inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. nih.gov
A summary of potential therapeutic areas for derivatives of this compound is presented in Table 1.
| Therapeutic Area | Potential Molecular Target(s) | Rationale for Exploration |
| Oncology | Carbonic Anhydrases, Kinases, Tubulin | The sulfonamide moiety is a known pharmacophore in anticancer drugs. Preliminary data suggests antiproliferative and pro-apoptotic effects. mdpi.comrsc.org |
| Infectious Diseases | Dihydropteroate Synthase (in bacteria) | The sulfone and sulfonamide groups are present in various antimicrobial agents. researchgate.net |
| Inflammation | Matrix Metalloproteinases (MMPs) | The sulfonamide group can act as a zinc-binding moiety to inhibit MMPs involved in inflammation. nih.gov |
| Neurological Disorders | Acetylcholinesterase, Butyrylcholinesterase | Hybrid molecules containing sulfonamides have shown inhibitory activity against these enzymes. nih.gov |
Application in Novel Chemical Probe Development
A chemical probe is a small molecule used to study and manipulate biological systems. The this compound scaffold is well-suited for the development of such probes. Its relatively simple structure allows for the straightforward introduction of reporter tags, such as fluorescent dyes or biotin, via the primary amine.
Furthermore, the ethanesulfonylphenyl group can be modified to incorporate photoreactive or chemically reactive groups, enabling the creation of photoaffinity probes or covalent inhibitors. These tools are invaluable for target identification and validation, allowing researchers to elucidate the mechanism of action of bioactive compounds and to map protein-ligand interactions within a cellular context.
Role in Fragment-Based Drug Discovery and Lead Generation
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govmdpi.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. nih.gov With a molecular weight of approximately 199.28 g/mol for the free base, this compound fits the criteria for a fragment.
Its key structural features make it an attractive starting point for FBDD campaigns:
The primary amine provides a vector for fragment growth, allowing for the systematic exploration of the surrounding binding pocket by adding new chemical functionalities.
The phenyl ring serves as a rigid scaffold for orienting substituents.
The ethanesulfonyl group can act as a hydrogen bond acceptor and can be modified to fine-tune physicochemical properties such as solubility and lipophilicity.
Once a fragment like this compound is identified as a binder to a target of interest, structure-guided medicinal chemistry efforts can be employed to elaborate it into a more potent and selective lead compound.
Contributions to Understanding Disease Mechanisms Through Chemical Intervention
By developing derivatives of this compound that are potent and selective modulators of specific biological targets, researchers can gain valuable insights into disease mechanisms. For example, a selective inhibitor of a particular kinase developed from this scaffold could be used to probe the role of that kinase in cancer cell signaling pathways.
Similarly, by observing the phenotypic effects of compounds derived from this compound in cellular or animal models of disease, it is possible to identify novel therapeutic targets and to better understand the complex biological networks that are dysregulated in pathological states. The development of tool compounds from this scaffold can, therefore, make significant contributions to basic and translational biomedical research.
Emerging Research Avenues and Future Directions for 4 Ethanesulfonyl Phenyl Methanamine Research
Integration with Advanced High-Throughput Technologies
The evolution of drug discovery has been significantly accelerated by high-throughput screening (HTS) methodologies, which allow for the rapid testing of vast compound libraries against biological targets. For a scaffold like [4-(Ethanesulfonyl)phenyl]methanamine, HTS is pivotal in unlocking its therapeutic potential. By creating a library of analogs based on this core structure, researchers can efficiently screen for molecules that exhibit desired biological activity, such as the inhibition of specific enzymes like protein kinases, which are crucial targets in cancer therapy.
HTS assays can be designed to measure various endpoints, from enzyme activity to cell viability. For instance, fluorescence-based assays can detect the inhibition of a particular kinase, while cell-based assays can assess the cytotoxic effects of this compound derivatives on cancer cell lines. The integration of robotics and automated liquid handling systems allows for the miniaturization of these assays, enabling the screening of thousands of compounds in a short period. This approach not only accelerates the identification of "hit" compounds but also provides valuable structure-activity relationship (SAR) data that can guide the subsequent optimization of lead candidates. The use of multiple biophysical methods in the hit validation process is crucial to avoid false positives and select the most promising candidates for further development.
Table 1: High-Throughput Screening (HTS) Applications for this compound Analogs
| Target Class | Screening Assay Type | Potential Therapeutic Area | Key Objective |
|---|---|---|---|
| Protein Kinases | Fluorescence-Based Enzymatic Assay | Oncology, Inflammatory Diseases | Identify selective kinase inhibitors. |
| Proteases | FRET-Based Cleavage Assay | Infectious Diseases, Oncology | Discover inhibitors of essential proteases. |
| GPCRs | Calcium Flux Assay | Various | Find modulators of receptor activity. |
| Cancer Cell Lines | Cell Viability (e.g., MTT, CellTiter-Glo) | Oncology | Identify compounds with cytotoxic or cytostatic effects. |
Exploration of Novel Synthetic Methodologies for Analog Generation
The ability to generate a diverse library of analogs is fundamental to exploring the full potential of the this compound scaffold. Modern synthetic organic chemistry offers a powerful toolkit for this purpose. Combinatorial chemistry, for example, allows for the rapid synthesis of a large number of different but structurally related molecules. This can be achieved through techniques like solid-phase synthesis, where the core scaffold is attached to a resin, and various building blocks are sequentially added to generate a library of derivatives.
Recent advancements in synthetic methods are particularly relevant. For instance, novel one-pot procedures for the synthesis of sulfonamides from readily available carboxylic acids and amines could streamline the production of analogs. Such methods, which may not require pre-functionalization of the starting materials, offer a more efficient route to diverse sulfonamide derivatives. Furthermore, techniques like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry are emerging as powerful tools for the rapid diversification of hit compounds, allowing for high-throughput medicinal chemistry. The application of these innovative synthetic strategies will be crucial for generating the chemical diversity needed for comprehensive SAR studies and the development of potent and selective drug candidates.
Collaborative Research Paradigms and Data Sharing Initiatives
The complexity of modern drug discovery necessitates a shift towards more collaborative and open research models. The journey from a promising chemical scaffold like this compound to a clinically approved drug is long and resource-intensive. Collaborative platforms and data-sharing initiatives are becoming essential for accelerating this process.
Open-source databases and platforms play a critical role in this new paradigm. Initiatives that provide open access to chemical and biological data allow researchers from different institutions to build upon each other's work, avoiding redundant efforts and fostering innovation. The availability of large, curated datasets is also crucial for the development and application of artificial intelligence and machine learning models in drug discovery. These computational tools can be used to predict the biological activity of virtual compounds, prioritize synthetic efforts, and identify potential off-target effects.
Furthermore, public-private partnerships and academic-industrial collaborations can bring together the complementary expertise and resources needed to advance promising research programs. For a versatile but underexplored compound like this compound, such collaborations could be instrumental in funding further studies, accessing specialized screening facilities, and navigating the complex regulatory landscape. Secure, cloud-based platforms can facilitate this collaboration by enabling the sharing of data and results among partners in a controlled and secure environment.
Table 2: Key Data Sharing and Collaborative Platforms in Drug Discovery
| Platform/Initiative | Description | Relevance to this compound Research |
|---|---|---|
| PubChem | An open-access database of chemical molecules and their activities against biological assays. | Provides a public repository for data on the compound and its analogs, facilitating access for the global research community. |
| ChEMBL | A manually curated database of bioactive molecules with drug-like properties. | Enables the analysis of SAR data for sulfonamide-containing compounds, guiding the design of new analogs. |
| Open PHACTS | A project to create an open-source, open-standard infrastructure for integrating chemical and biological data. | Facilitates the linking of data on this compound with information on biological targets and pathways. |
| openFDA | An FDA initiative to provide public access to large datasets. | Could provide valuable context on related compounds and therapeutic areas. |
| Collaborative Drug Discovery (CDD) Vault | A cloud-based platform for managing and sharing chemical and biological data. | Offers a secure environment for collaborative projects focused on developing drugs based on this scaffold. |
Addressing Unmet Medical Needs with this compound]-Based Approaches
The true measure of a chemical scaffold's value lies in its potential to address unmet medical needs. The sulfonamide moiety, a key feature of this compound, is a well-established pharmacophore found in a wide range of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. This history provides a strong rationale for exploring the potential of this compound derivatives in various disease areas.
Preliminary research has already hinted at the potential of this scaffold. For instance, its hydrochloride salt has been investigated for anticancer properties, with in vitro studies suggesting it can induce apoptosis and inhibit the proliferation of cancer cells. This opens up avenues for developing novel oncology drugs, potentially targeting specific pathways involved in tumor growth and survival. The broad bioactivity of sulfonamides suggests that derivatives of this compound could also be explored as multi-target agents for complex diseases.
Furthermore, with the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. The sulfonamide class of drugs has a long history in fighting bacterial infections, and novel derivatives of this compound could offer new hope in this area. By systematically modifying the core structure and screening for activity against resistant bacterial strains, it may be possible to develop new antibiotics that circumvent existing resistance mechanisms. The versatility of the sulfonamide scaffold makes it a promising starting point for developing drugs to treat a wide range of conditions.
常见问题
Q. What synthetic routes are recommended for [4-(Ethanesulfonyl)phenyl]methanamine, and how can yield/purity be optimized?
- Methodological Answer : Synthesis can be adapted from protocols for structurally similar sulfonamide-containing amines. Key steps include:
- Sulfonylation : Reacting 4-bromophenylmethanamine with ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group.
- Reductive Amination : For intermediates, employ sodium cyanoborohydride or hydrogenation with palladium catalysts to stabilize the amine group .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:amine) to minimize side products .
Q. How can the structural integrity of this compound be confirmed spectroscopically?
- Methodological Answer :
- NMR : In H NMR, expect aromatic protons at δ 7.4–7.8 ppm (doublets for para-substitution) and a singlet for the methylene group (CHNH) at δ 3.8–4.0 ppm. The ethanesulfonyl group’s methyl protons appear as a triplet at δ 1.3–1.5 ppm (CHCH) .
- IR : Stretching vibrations for sulfonyl (S=O) at 1150–1300 cm and NH at 3300–3500 cm .
- Mass Spectrometry : Confirm molecular ion peak at m/z 229.3 (CHNOS) .
Q. What are the solubility and stability profiles of this compound under standard conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol/methanol. Poor aqueous solubility (<1 mg/mL) necessitates salt formation (e.g., hydrochloride) for biological assays .
- Stability : Stable at room temperature in inert atmospheres. Degradation occurs under strong acidic/basic conditions (pH <2 or >10), with sulfonyl group hydrolysis observed via HPLC monitoring .
Advanced Research Questions
Q. What molecular targets and interaction mechanisms are proposed for this compound?
- Methodological Answer :
- Target Hypotheses : Based on sulfonamide analogs, potential targets include carbonic anhydrases (via sulfonamide-Zn coordination) or serotonin receptors (due to amine group interactions) .
- Mechanistic Studies : Use surface plasmon resonance (SPR) for binding affinity () determination and X-ray crystallography to resolve binding modes. For enzyme inhibition, conduct kinetic assays (e.g., NADH-coupled monitoring for dehydrogenases) .
Q. How should contradictions in biological activity data across studies be addressed?
- Methodological Answer :
- Variable Control : Standardize assay conditions (pH, temperature) and compound purity (HPLC ≥98%). Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. ITC for binding studies) .
- Structural Confounders : Compare activity of this compound with methanesulfonyl or propanesulfonyl analogs to isolate substituent effects .
- Statistical Reconciliation : Apply multivariate regression to account for variables like cell line heterogeneity or batch-to-batch compound variability .
Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., F, Cl) at the phenyl ring’s meta position to enhance target affinity. Replace ethanesulfonyl with cyclopropanesulfonyl for steric effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and MM-GBSA calculations to rank derivative affinities .
- In Vitro Screening : Prioritize derivatives with IC <10 μM in enzyme inhibition assays and ≥80% viability in cytotoxicity screens (e.g., HepG2 cells) .
Q. How can in vitro/in vivo pharmacokinetic properties be systematically evaluated?
- Methodological Answer :
- ADME Profiling :
- Absorption : Caco-2 monolayer assay for intestinal permeability (P >1 × 10 cm/s indicates high absorption) .
- Metabolism : Incubate with liver microsomes (human/rat) to measure half-life () and identify CYP450 metabolites via LC-MS/MS .
- In Vivo Studies : Administer orally (10 mg/kg) to rodents; collect plasma at 0–24h for AUC calculation. Use LC-MS to quantify parent compound and major metabolites .
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